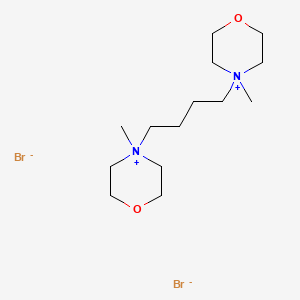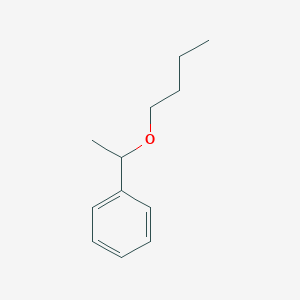![molecular formula C10H17NO B14163716 N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine CAS No. 4608-47-3](/img/structure/B14163716.png)
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine: is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a hydroxylamine group attached to a bicyclo[3.1.1]heptane framework, which is further substituted with three methyl groups. The molecular formula of this compound is C10H17NO, and it has a molecular weight of 167.25 g/mol .
準備方法
The synthesis of N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine can be achieved through various synthetic routes. One common method involves the reaction of 4,6,6-trimethylbicyclo[3.1.1]heptan-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
化学反応の分析
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles such as halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of hydroxylamine pathways is beneficial.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and cellular signaling pathways. Additionally, the bicyclic structure may allow for specific binding interactions with biological macromolecules .
類似化合物との比較
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine can be compared with other similar compounds such as:
4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one: This compound lacks the hydroxylamine group and is primarily used as a precursor in organic synthesis.
N-(4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl)acetamide: This compound has an acetamide group instead of a hydroxylamine group and is used in different synthetic applications.
Bicyclo[3.1.1]heptan-2-amine, 4,6,6-trimethyl-N-(4,6,6-trimethylbicyclo[3.1.1]hept-2-yl): This compound features an amine group and is studied for its potential biological activity.
The uniqueness of this compound lies in its combination of a bicyclic structure with a hydroxylamine group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
4608-47-3 |
|---|---|
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC名 |
N-(4,6,6-trimethyl-2-bicyclo[3.1.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-6-4-9(11-12)8-5-7(6)10(8,2)3/h6-8,12H,4-5H2,1-3H3 |
InChIキー |
MCOZQWYYNKOOFC-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=NO)C2CC1C2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


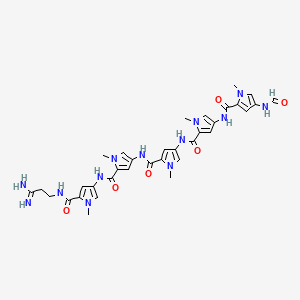
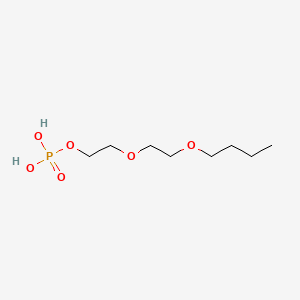
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14163652.png)
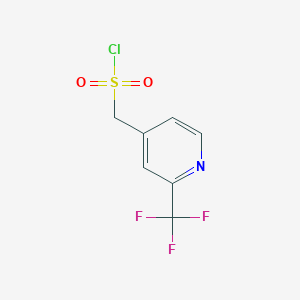
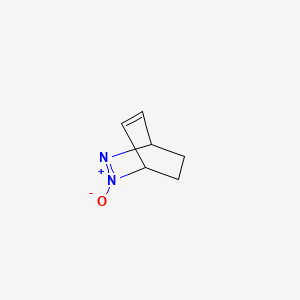
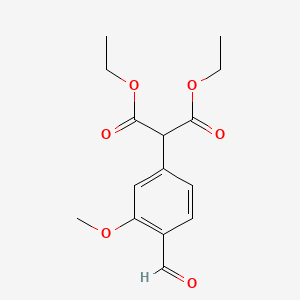
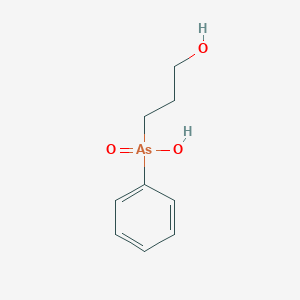
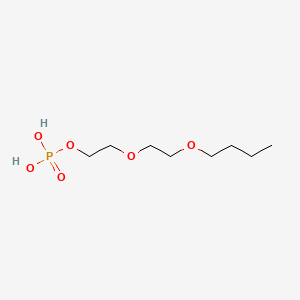
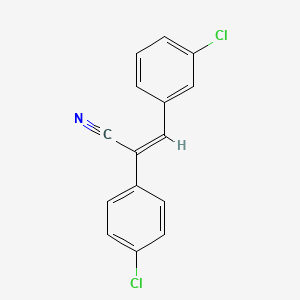
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
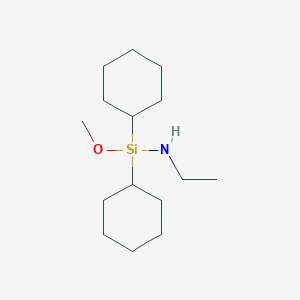
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)
